molecular formula C18H34O6 B14432545 diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate CAS No. 82064-38-8

diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B14432545
CAS No.: 82064-38-8
M. Wt: 346.5 g/mol
InChI Key: XDCSODMMJNWPAU-HZPDHXFCSA-N
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Description

Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diheptan-4-yl group and a (2R,3R)-2,3-dihydroxybutanedioate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves multi-step organic reactions. One common approach is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with diheptan-4-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester functional group can be reduced to yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diheptan-4-yl (2R,3R)-2,3-dioxobutanedioate, while reduction of the ester group may produce diheptan-4-yl (2R,3R)-2,3-dihydroxybutanol.

Scientific Research Applications

Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its functional groups and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diheptan-4-yl (2S,3S)-2,3-dihydroxybutanedioate: This stereoisomer has a similar structure but different spatial arrangement, leading to distinct chemical and biological properties.

    Diheptan-4-yl (2R,3R)-2,3-dihydroxyhexanedioate: This compound has an extended carbon chain, which may affect its reactivity and applications.

    Diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate derivatives: Various derivatives with different substituents can be synthesized to explore new properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

82064-38-8

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

diheptan-4-yl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C18H34O6/c1-5-9-13(10-6-2)23-17(21)15(19)16(20)18(22)24-14(11-7-3)12-8-4/h13-16,19-20H,5-12H2,1-4H3/t15-,16-/m1/s1

InChI Key

XDCSODMMJNWPAU-HZPDHXFCSA-N

Isomeric SMILES

CCCC(CCC)OC(=O)[C@@H]([C@H](C(=O)OC(CCC)CCC)O)O

Canonical SMILES

CCCC(CCC)OC(=O)C(C(C(=O)OC(CCC)CCC)O)O

Origin of Product

United States

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